molecular formula C13H9F2NO2 B6351259 N-(2,4-difluorophenyl)-2-hydroxybenzamide CAS No. 316124-58-0

N-(2,4-difluorophenyl)-2-hydroxybenzamide

Cat. No.: B6351259
CAS No.: 316124-58-0
M. Wt: 249.21 g/mol
InChI Key: ODTXYAGVNHCSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydroxyl group attached to the benzamide structure

Mechanism of Action

Target of Action

N-(2,4-Difluorophenyl)-2-hydroxybenzamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This interaction can alter the normal functioning of these proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key player in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. EGFR is involved in the MAPK pathway, which plays a role in cell growth and differentiation. iNOS is involved in the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .

Result of Action

The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, inhibition of mTOR can lead to reduced cell proliferation, while modulation of EGFR activity can affect cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-hydroxybenzamide typically involves the condensation reaction between 2,4-difluoroaniline and salicylic acid derivatives. One common method involves the use of 2,4-difluoroaniline and salicylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzamide derivatives with ketone or carboxylic acid functionalities.

    Reduction: Formation of 2-hydroxybenzylamine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with an additional fluorine atom on the benzamide ring.

    N-(2,4-difluorophenyl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group.

    N-(2,4-difluorophenyl)-2-aminobenzamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

N-(2,4-difluorophenyl)-2-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXYAGVNHCSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of salicylic acid (1.38 g, 10 mmole) in tetrahydrofuran (40 mL) was added thionyl chloride (2.5 mL, 35 mmole) and refluxed 3 hr. The mixture was steamed (110° C.) by Dean-Stark. The residue was directly reacted with 2,4-difluorobenzenamine (1 mL, 10 mmole) in THF (40 mL) for 3 hr. The reaction mixture was concentrated and extracted with ethyl acetate, dried over anhydrous magnesium sulfate. Recrystallization of desired products from hot dichloromethane afforded the compound.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.